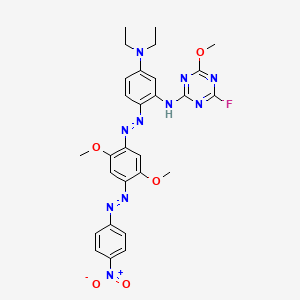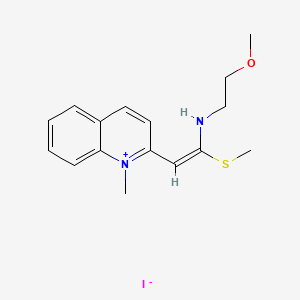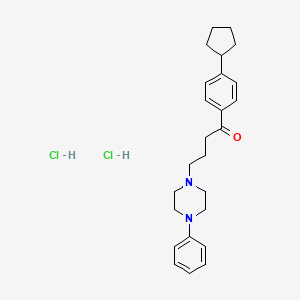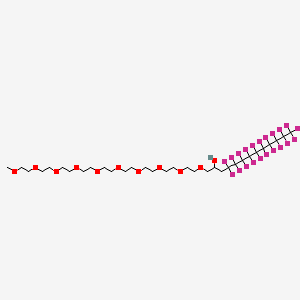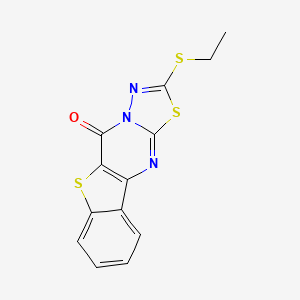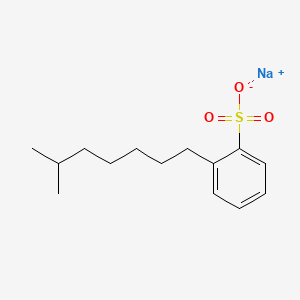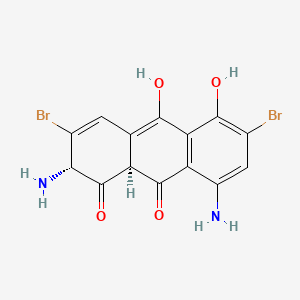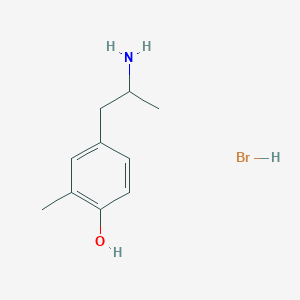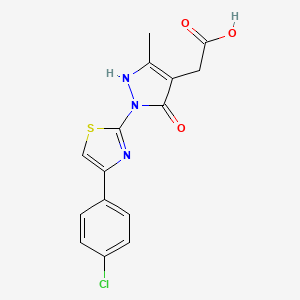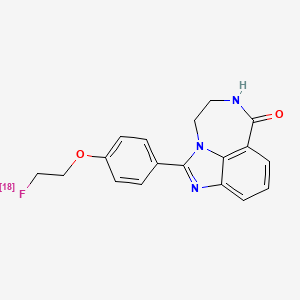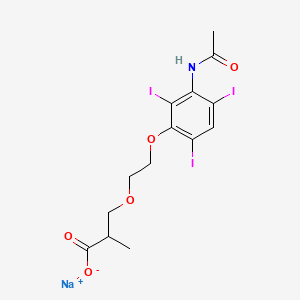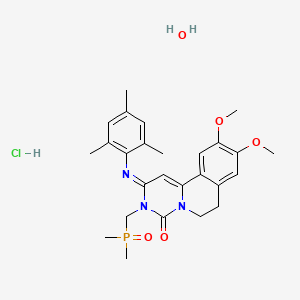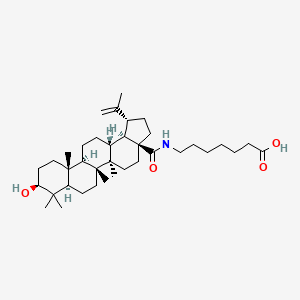
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is a complex organic compound derived from lupane-type triterpenoids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Amidation: Formation of the amide bond between the triterpenoid and aminoheptanoic acid.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
化学反应分析
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.
科学研究应用
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid involves its interaction with specific molecular targets and pathways. It may modulate signaling pathways, inhibit enzymes, or interact with cellular receptors to exert its effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Betulinic acid: Another lupane-type triterpenoid with similar biological activities.
Ursolic acid: A pentacyclic triterpenoid with comparable therapeutic properties.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is unique due to its specific structure, which combines the lupane skeleton with an aminoheptanoic acid moiety
属性
CAS 编号 |
150840-28-1 |
|---|---|
分子式 |
C37H61NO4 |
分子量 |
583.9 g/mol |
IUPAC 名称 |
7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C37H61NO4/c1-24(2)25-15-20-37(32(42)38-23-11-9-8-10-12-30(40)41)22-21-35(6)26(31(25)37)13-14-28-34(5)18-17-29(39)33(3,4)27(34)16-19-36(28,35)7/h25-29,31,39H,1,8-23H2,2-7H3,(H,38,42)(H,40,41)/t25-,26+,27-,28+,29-,31+,34-,35+,36+,37-/m0/s1 |
InChI 键 |
RVOSKISQNOKOCC-TYPKSVOQSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
